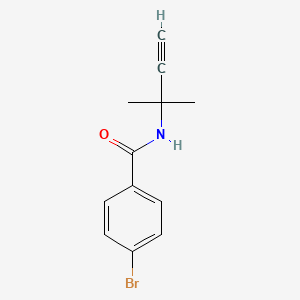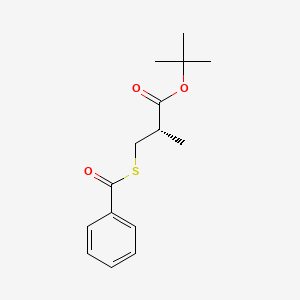
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate is an organic compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a benzoylsulfanyl group, and a methylpropanoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to the synthesis of tertiary butyl esters . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced compounds .
Scientific Research Applications
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzoylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can be compared with other tertiary butyl esters and benzoylsulfanyl derivatives.
- Similar compounds include tert-Butyl (2S)-3-(benzoylsulfanyl)-2-ethylpropanoate and tert-Butyl (2S)-3-(benzoylsulfanyl)-2-phenylpropanoate .
Uniqueness
The presence of both the tert-butyl and benzoylsulfanyl groups allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
81000-54-6 |
|---|---|
Molecular Formula |
C15H20O3S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
tert-butyl (2S)-3-benzoylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C15H20O3S/c1-11(13(16)18-15(2,3)4)10-19-14(17)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3/t11-/m1/s1 |
InChI Key |
ZKWMXINKKVHEOQ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
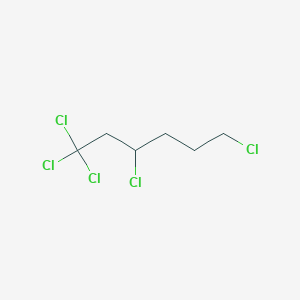
![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
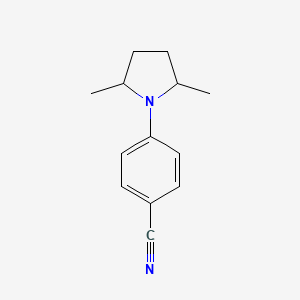

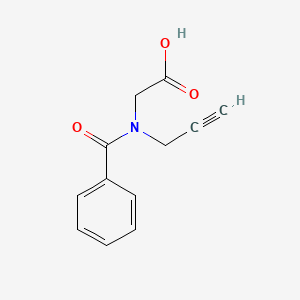
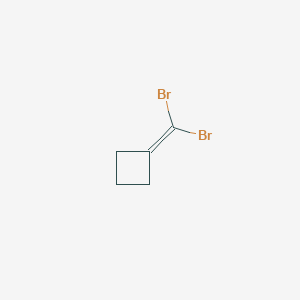
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
